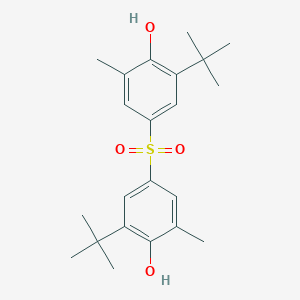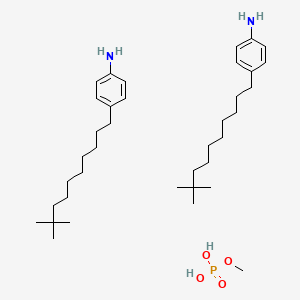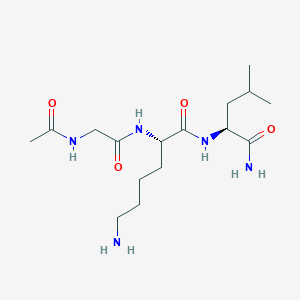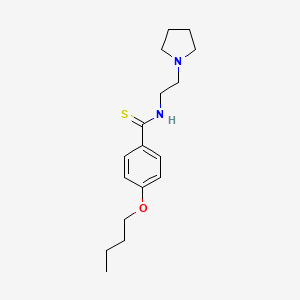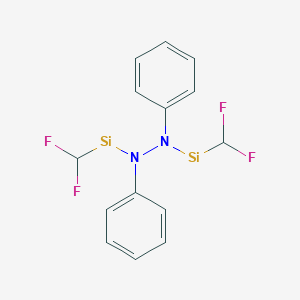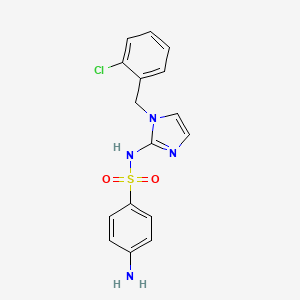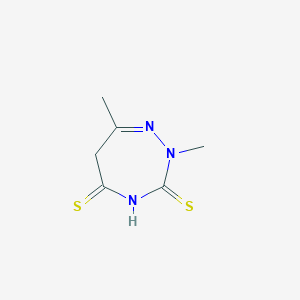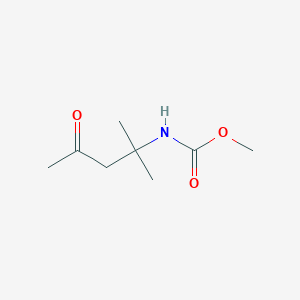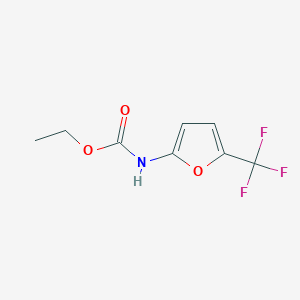
Ethyl (5-(trifluoromethyl)furan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5-(trifluoromethyl)furan-2-yl)carbamate is a chemical compound that belongs to the class of carbamate esters It is characterized by the presence of a trifluoromethyl group attached to a furan ring, which is further linked to an ethyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5-(trifluoromethyl)furan-2-yl)carbamate typically involves the reaction of 5-(trifluoromethyl)furan-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-(trifluoromethyl)furan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl (5-(trifluoromethyl)furan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl (5-(trifluoromethyl)furan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (5-(trifluoromethyl)benzofuran-2-yl)carbamate
- Ethyl (5-(trifluoromethyl)thiophene-2-yl)carbamate
- Ethyl (5-(trifluoromethyl)pyrrole-2-yl)carbamate
Uniqueness
Ethyl (5-(trifluoromethyl)furan-2-yl)carbamate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other heterocycles like benzofuran, thiophene, or pyrrole. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
65865-31-8 |
|---|---|
Molecular Formula |
C8H8F3NO3 |
Molecular Weight |
223.15 g/mol |
IUPAC Name |
ethyl N-[5-(trifluoromethyl)furan-2-yl]carbamate |
InChI |
InChI=1S/C8H8F3NO3/c1-2-14-7(13)12-6-4-3-5(15-6)8(9,10)11/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
ACNOKPJNPZPMCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=C(O1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


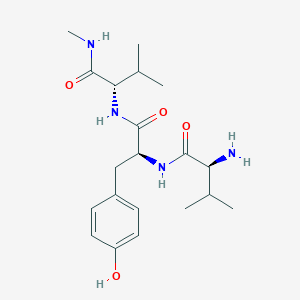

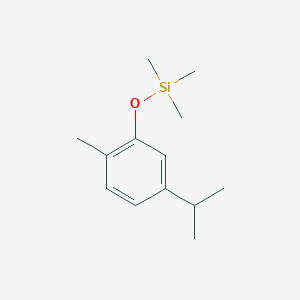
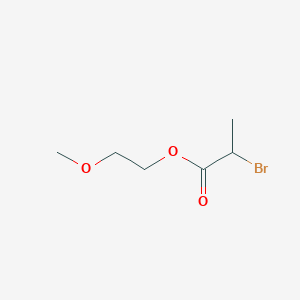
![6,7-Dihydrocyclopenta[e][1,3]thiazine-2,4(3H,5H)-dione](/img/structure/B14479802.png)
